molecular formula C16H18N2O3S B5706221 ethyl {2-[(3,4-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate

ethyl {2-[(3,4-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate

Cat. No. B5706221
M. Wt: 318.4 g/mol
InChI Key: GCDROOLDQVBNGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl {2-[(3,4-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate is a chemical compound that has been extensively studied for its various applications in scientific research. It is a thiazolylacetamide derivative that has shown promising results in various biochemical and physiological assays.

Mechanism of Action

The mechanism of action of ethyl {2-[(3,4-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate is not fully understood. However, it has been suggested that it may act by inhibiting the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It may also act by inducing apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
Ethyl {2-[(3,4-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells, both in vitro and in vivo. Additionally, it has been shown to have antibacterial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl {2-[(3,4-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate in lab experiments is its versatility. It has been shown to have various biochemical and physiological effects, making it useful for a wide range of applications. Additionally, it has been shown to be relatively safe and non-toxic, making it suitable for use in in vitro and in vivo studies.
One of the limitations of using ethyl {2-[(3,4-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate in lab experiments is its limited solubility in water. This can make it difficult to dissolve in aqueous solutions, which may limit its use in certain assays. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on ethyl {2-[(3,4-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the elucidation of its mechanism of action, which may lead to the development of more targeted therapies for various diseases. Additionally, further studies are needed to determine the safety and efficacy of ethyl {2-[(3,4-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate in vivo, which may pave the way for its use in clinical trials.

Synthesis Methods

The synthesis of ethyl {2-[(3,4-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate involves the reaction of 2-aminothiazole with ethyl 2-bromoacetate in the presence of potassium carbonate. The reaction proceeds via N-alkylation of 2-aminothiazole with ethyl 2-bromoacetate, followed by cyclization to form the thiazolylacetamide derivative. The final product is obtained by purification through column chromatography.

Scientific Research Applications

Ethyl {2-[(3,4-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate has been extensively studied for its various applications in scientific research. It has shown promising results in various biochemical and physiological assays, including anti-inflammatory, anti-cancer, and anti-bacterial activities. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.

properties

IUPAC Name

ethyl 2-[2-[(3,4-dimethylbenzoyl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-4-21-14(19)8-13-9-22-16(17-13)18-15(20)12-6-5-10(2)11(3)7-12/h5-7,9H,4,8H2,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDROOLDQVBNGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2-{[(3,4-dimethylphenyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

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